2-Ethylbenzofuran

Description

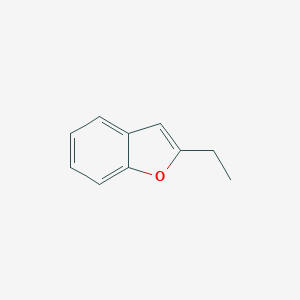

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHYAEZMOHLVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062857 | |

| Record name | Benzofuran, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3131-63-3 | |

| Record name | 2-Ethylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3131-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzofuran, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylbenzofuran from Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 2-ethylbenzofuran, a significant heterocyclic compound, starting from the readily available precursor, salicylaldehyde. This document details the core chemical transformations, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have driven the development of efficient synthetic methodologies. The synthesis of this compound from salicylaldehyde is a classic and reliable pathway, typically involving a two-step process: the formation of an intermediate, 2-acetylbenzofuran, followed by its reduction.

Core Synthetic Pathway

The most common and well-established method for synthesizing this compound from salicylaldehyde proceeds through a two-step reaction sequence. The initial step involves the reaction of salicylaldehyde with chloroacetone in the presence of a base to form 2-acetylbenzofuran. This intermediate is then subjected to a Wolff-Kishner reduction to yield the final product, this compound[1][2].

Signaling Pathway Diagram

The following diagram illustrates the chemical transformation from salicylaldehyde to this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures[2].

Synthesis of 2-Acetylbenzofuran (Intermediate)

Materials:

-

Salicylaldehyde

-

Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Acetone

-

Petroleum Ether

Procedure:

-

A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is prepared in dry acetone (150 mL).

-

The mixture is gently refluxed for approximately 13 hours.

-

After cooling to room temperature, the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The resulting dark yellow solid, 2-acetylbenzofuran, is purified by recrystallization from petroleum ether.

Synthesis of this compound (Wolff-Kishner Reduction)

Materials:

-

2-Acetylbenzofuran

-

Hydrazine Hydrate

-

Potassium Hydroxide (KOH)

-

Diethylene Glycol

Procedure:

-

2-Acetylbenzofuran is dissolved in diethylene glycol.

-

Hydrazine hydrate and potassium hydroxide are added to the solution.

-

The reaction mixture is heated to a high temperature (typically around 180-200 °C) to facilitate the reduction.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and diluted with water.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Reaction Conditions and Yields

| Step | Reactants | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1. Synthesis of 2-Acetylbenzofuran | Salicylaldehyde, Chloroacetone | K₂CO₃ | Dry Acetone | 13 | Reflux | Not specified | [2] |

| 2. Synthesis of this compound | 2-Acetylbenzofuran, Hydrazine | KOH | Diethylene Glycol | Not specified | 180-200 | Not specified | [1] |

Note: Specific yield percentages for each step can vary and should be optimized for specific laboratory conditions.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3131-63-3 | [3][4][5] |

| Molecular Formula | C₁₀H₁₀O | [3][4][5] |

| Molecular Weight | 146.19 g/mol | [3][4][5] |

| Boiling Point | 210 °C at 760 mmHg | [5] |

| Density | 1.05 g/cm³ | [5] |

| Refractive Index | 1.574 | [5] |

| Flash Point | 78.2 °C | [5] |

Experimental Workflow

The logical flow of the synthesis and purification process is outlined in the diagram below.

Alternative Synthetic Strategies

While the presented two-step method is common, other advanced synthetic routes for the benzofuran core exist and may be adapted for this compound. These include:

-

Wittig and Horner-Wadsworth-Emmons Reactions: Intramolecular Wittig or Horner-Wadsworth-Emmons (HWE) reactions can be powerful tools for forming the benzofuran ring system.[6][7][8] These reactions involve the formation of a phosphorus ylide or a phosphonate carbanion, which then reacts with a carbonyl group to form a double bond and subsequently cyclize.

-

Palladium-Catalyzed Synthesis: Modern organic synthesis often employs palladium catalysts for the construction of heterocyclic rings.[9][10] Methods like the Sonogashira coupling followed by intramolecular cyclization are versatile for creating substituted benzofurans.[9]

Conclusion

This technical guide outlines a reliable and well-documented synthetic pathway for this compound from salicylaldehyde. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. While alternative methods offer different advantages, the described two-step synthesis remains a fundamental and accessible approach for obtaining this important benzofuran derivative.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl-2-benzofuran [webbook.nist.gov]

- 4. Ethyl-2-benzofuran [webbook.nist.gov]

- 5. This compound | 3131-63-3 [chemnet.com]

- 6. sciforum.net [sciforum.net]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Wolff-Kishner Reduction of 2-Acetylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Wolff-Kishner reduction as applied to the synthesis of 2-ethylbenzofuran from 2-acetylbenzofuran. This deoxygenation reaction is a valuable tool in organic synthesis, particularly for the reduction of ketones and aldehydes to their corresponding alkanes under basic conditions, offering a complementary approach to the acid-catalyzed Clemmensen reduction. This guide will delve into the experimental protocol, present key data in a structured format, and visualize the procedural workflow.

Introduction to the Wolff-Kishner Reduction

The Wolff-Kishner reduction is a chemical reaction that reduces a ketone or aldehyde to an alkane.[1] The reaction involves the in-situ formation of a hydrazone intermediate, which, upon treatment with a strong base at elevated temperatures, decomposes to yield the alkane and nitrogen gas.[2] A significant improvement to this method is the Huang-Minlon modification, which utilizes a high-boiling point solvent such as diethylene glycol or ethylene glycol, allowing the reaction to be carried out at atmospheric pressure with improved yields and shorter reaction times.[3][4] This modification typically involves refluxing the carbonyl compound with hydrazine hydrate and a base like potassium hydroxide.[2] The initial phase of the reaction focuses on the formation of the hydrazone, after which water and excess hydrazine are distilled off to allow the temperature to rise sufficiently for the decomposition of the hydrazone to the final alkane product.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for the reactant, 2-acetylbenzofuran, and the product, this compound, along with typical reaction parameters for the Wolff-Kishner reduction.

| Parameter | 2-Acetylbenzofuran (Reactant) | This compound (Product) | Wolff-Kishner Reduction Parameters |

| Molecular Formula | C₁₀H₈O₂ | C₁₀H₁₀O | Reagents |

| Molecular Weight | 160.17 g/mol [6] | 146.19 g/mol [7] | Hydrazine hydrate (85-90%) |

| Melting Point | 70-72 °C[8][9] | Not applicable (Oil)[10] | Potassium hydroxide |

| Boiling Point | 110-113 °C at 3 mm Hg[8][9] | 210.0 ± 9.0 °C at 760 mmHg[11] | Diethylene glycol |

| Density | 1.07 g/mL at 25 °C[8][9] | 1.0 ± 0.1 g/cm³[11] | Reaction Conditions |

| Appearance | Colorless to light yellow solid | Yellow oil[10] | Initial Reflux (Hydrazone Formation) |

| Solubility in Water | Insoluble[8][9] | Not specified | Temperature: ~130-140 °C |

| Time: 1-2 hours | |||

| Decomposition | |||

| Temperature: 190-200 °C[4] | |||

| Time: 3-5 hours | |||

| CAS Number | 1646-26-0[6] | 3131-63-3[7] | Yield |

| Typically high (e.g., up to 95% for similar substrates)[3] |

Experimental Protocol: Huang-Minlon Modification

This protocol is adapted from established procedures for the Wolff-Kishner reduction of similar aromatic ketones, such as acetophenone.[12]

Materials:

-

2-Acetylbenzofuran

-

Diethylene glycol

-

Hydrazine hydrate (90%)

-

Potassium hydroxide pellets

-

Hydrochloric acid (2M)

-

Dichloromethane (or Diethyl ether)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a reflux condenser and a thermometer

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size, combine 2-acetylbenzofuran, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

-

Hydrazone Formation: Heat the mixture gently, with stirring, until the potassium hydroxide has dissolved. Increase the heat to reflux the mixture for 1-2 hours. The temperature of the reaction mixture should be monitored.

-

Solvent and Excess Reagent Removal: After the initial reflux period, arrange the apparatus for distillation. Carefully distill off water and excess hydrazine hydrate until the temperature of the reaction mixture rises to approximately 175-180 °C.

-

Decomposition: Once the desired temperature is reached, switch the apparatus back to a reflux setup. Continue to reflux the reaction mixture for an additional 3-5 hours. The evolution of nitrogen gas should be observed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice and water.

-

Neutralization and Extraction: Acidify the aqueous mixture with 2M hydrochloric acid to a neutral pH. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Visualized Experimental Workflow

Caption: Experimental workflow for the Wolff-Kishner reduction.

Signaling Pathway of the Wolff-Kishner Reduction

Caption: Generalized signaling pathway of the Wolff-Kishner reduction.

References

- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Acetylbenzofuran | 1646-26-0 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

- 11. This compound | CAS#:3131-63-3 | Chemsrc [chemsrc.com]

- 12. Sciencemadness Discussion Board - ethylbenzene by Wolff-Kishner (Huang-Minlon) - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethylbenzofuran, a versatile organic compound. With applications ranging from the fragrance and flavor industries to its use as an intermediate in the synthesis of pharmaceuticals, a thorough understanding of its physical and chemical characteristics is paramount for its effective application in research and development.[1] this compound is noted for its utility as a building block in the development of compounds with potential therapeutic effects, such as anti-inflammatory or analgesic properties.[1]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems, designing synthetic routes, and ensuring safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O[1][2][3][4] |

| Molecular Weight | 146.19 g/mol [1][3][5] |

| Appearance | Clear colorless to yellow oil/liquid[1][5] |

| Boiling Point | 210°C at 760 mmHg[4], 217-218°C at 742 Torr[5] |

| Density | 1.050 ± 0.06 g/cm³ (Predicted)[4][5] |

| Solubility | Soluble in organic solvents; sparingly soluble in Chloroform and Ethyl Acetate.[1][5][6] |

| Flash Point | 78.2°C[4][5] |

| Refractive Index | 1.574[4][5] |

| Vapor Pressure | 0.285 mmHg at 25°C[4][5] |

| CAS Number | 3131-63-3[1][2][3][4][5] |

Experimental Protocols

Protocol: Determination of Boiling Point by Simple Distillation

This protocol outlines the standard laboratory procedure for determining the boiling point of a liquid organic compound such as this compound.[7]

Objective: To determine the boiling point of this compound at atmospheric pressure.

Apparatus:

-

Round-bottom flask (50 mL)

-

Heating mantle

-

Distillation head

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Boiling chips

-

Clamps and stand

Procedure:

-

Assembly: A simple distillation apparatus is assembled under a fume hood.[7]

-

Charging the Flask: Approximately 10-15 mL of this compound is placed into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: The heating mantle is turned on, and the liquid is heated to a gentle boil.

-

Temperature Reading: The temperature is monitored as the vapor rises and surrounds the thermometer bulb. The temperature will rise and then stabilize; this stable temperature is recorded as the boiling point.[7]

-

Collection: The vapor is cooled in the condenser and collected in the receiving flask.[7]

-

Completion: Heating is discontinued once the boiling point has been recorded or a small amount of liquid remains in the distillation flask. The apparatus should never be heated to dryness.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including chemical splash goggles and gloves.[7]

-

Perform the distillation in a well-ventilated fume hood.[7]

-

This compound may cause skin and eye irritation, as well as respiratory irritation.[3]

Visualizations

Logical Relationship of Molecular Structure to Properties

The following diagram illustrates how the molecular structure of this compound influences its key physicochemical properties.

Experimental Workflow for Boiling Point Determination

The diagram below outlines the general workflow for the experimental determination of the boiling point of a liquid organic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl-2-benzofuran [webbook.nist.gov]

- 3. This compound | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3131-63-3 [chemnet.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 3131-63-3 [amp.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data Interpretation of 2-Ethylbenzofuran: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-Ethylbenzofuran (CAS No: 3131-63-3), a versatile intermediate in the pharmaceutical and fragrance industries.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for structural elucidation.

Molecular Structure and Properties

-

Structure:

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.55 - 7.45 | m | - | 2H | Aromatic H (C4, C7) |

| 7.25 - 7.15 | m | - | 2H | Aromatic H (C5, C6) |

| 6.35 | s | - | 1H | Furan H (C3) |

| 2.80 | q | 7.6 | 2H | -CH₂- |

| 1.30 | t | 7.6 | 3H | -CH₃ |

Data is compiled and interpreted based on typical chemical shifts for benzofuran derivatives and ethyl groups.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 160.5 | C2 |

| 154.8 | C7a |

| 128.8 | C3a |

| 123.5 | C5 |

| 122.4 | C6 |

| 120.5 | C4 |

| 111.0 | C7 |

| 101.2 | C3 |

| 21.5 | -CH₂- |

| 12.0 | -CH₃ |

Data is compiled and interpreted based on spectral databases and known values for similar structures.[6]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2975 - 2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |

| 1610, 1580, 1450 | Strong | C=C Stretch | Aromatic Ring |

| 1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether (Furan) |

| 750 | Strong | C-H Out-of-plane Bend | Ortho-disubstituted Benzene |

Data is based on characteristic infrared absorption frequencies for functional groups.[7][8]

Mass Spectrometry (Electron Ionization)

Table 4: Key Mass Spectrometry Data for this compound (EI)

| m/z | Relative Intensity | Assignment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 131 | High (Base Peak) | [M-CH₃]⁺ |

| 118 | Moderate | [M-C₂H₄]⁺ |

| 103 | Moderate | [M-CH₃-CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[3][4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[9]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtering: Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube to a height of about 4-5 cm.[9][10]

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for ¹H).[11] For ¹³C NMR, a larger number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[12]

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is an oil, the spectrum can be obtained from a thin film.[2][13] Place one to two drops of the pure liquid sample onto a polished salt plate (e.g., NaCl or KBr).[8][13]

-

Film Formation: Place a second salt plate on top of the first and gently press to create a thin, uniform liquid film between the plates.

-

Acquisition: Place the "sandwich" plate assembly in the sample holder of the FT-IR spectrometer.

-

Data Collection: Record the spectrum, typically in the range of 4000-600 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to induce vaporization.[14]

-

Ionization (Electron Impact - EI): In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[14][15]

-

Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[14][15]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.[14]

Logical Workflow for Spectral Interpretation

The structural elucidation of an unknown compound like this compound is a systematic process where data from various spectroscopic techniques are integrated to build a complete molecular picture.

Caption: Logical workflow for the structural elucidation of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 3131-63-3 [chemicalbook.com]

- 3. Ethyl-2-benzofuran [webbook.nist.gov]

- 4. This compound | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl-2-benzofuran [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amherst.edu [amherst.edu]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. webassign.net [webassign.net]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. youtube.com [youtube.com]

Biological Activities of 2-Ethylbenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 2-Ethylbenzofuran derivatives. Benzofuran, a heterocyclic compound resulting from the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6][7] this compound, in particular, serves as a crucial intermediate in the synthesis of many of these biologically active molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows to facilitate further research and drug discovery in this promising area.

Anticancer Activity

Derivatives of the benzofuran scaffold have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[5][8][9] The mechanism of action often involves the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxicity of various benzofuran derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).[10]

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Benzofuran-2-carboxamide derivative 50g | HCT-116 | Colorectal Carcinoma | 0.87 | [9] |

| Benzofuran-2-carboxamide derivative 50g | HeLa | Cervical Cancer | 0.73 | [9] |

| Benzofuran-2-carboxamide derivative 50g | A549 | Lung Cancer | 0.57 | [9] |

| 3-Methylbenzofuran derivative 16b | A549 | Lung Cancer | 1.48 | [9] |

| Benzofuran-isatin hybrid 23a | SW-620 | Colorectal Cancer | 8.7 | [9] |

| Benzofuran-isatin hybrid 23d | SW-620 | Colorectal Cancer | 6.5 | [9] |

| Benzofuran-isatin hybrid 23a | HT-29 | Colorectal Cancer | 9.4 | [9] |

| Benzofuran-isatin hybrid 23d | HT-29 | Colorectal Cancer | 9.8 | [9] |

| 2-Arylbenzofuran derivative 20 | - | Acetylcholinesterase Inhibition | 0.086 | [11] |

| Doxorubicin (Reference) | - | - | 1.136 | [2] |

Antimicrobial Activity

Benzofuran derivatives have been investigated for their antibacterial and antifungal properties.[12][13][14][15] The structural modifications on the benzofuran ring play a crucial role in determining the antimicrobial spectrum and potency.[4]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |

| Benzofuran derivative 1 | Salmonella typhimurium | Antibacterial | 12.5 | [16] |

| Benzofuran derivative 1 | Staphylococcus aureus | Antibacterial | 12.5 | [16] |

| Benzofuran derivative 1 | Escherichia coli | Antibacterial | 25 | [16] |

| Benzofuran derivative 2 | Staphylococcus aureus | Antibacterial | 25 | [16] |

| Benzofuran derivative 5 | Penicillium italicum | Antifungal | 12.5 | [16] |

| Benzofuran derivative 6 | Penicillium italicum | Antifungal | 12.5 | [16] |

| Benzofuran derivative 5 | Colletotrichum musae | Antifungal | 12.5 | [16] |

| Benzofuran derivative 6 | Colletotrichum musae | Antifungal | 25 | [16] |

| Benzofuran ketoxime 38 | Staphylococcus aureus | Antibacterial | 0.039 | [12] |

| Fused benzofuran derivative 30 | P. chinchori | Antibacterial | 25 | [12] |

| Fused benzofuran derivative 30 | A. fumigatus | Antifungal | 25 | [12] |

| Fused benzofuran derivative 30 | P. wortmanni | Antifungal | 100 | [12] |

| 2-bisaminomethylatedaurone 31, 32, 33 | Various Bacteria | Antibacterial | 25 | [12] |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole 40 | C. krusei & C. albicans | Antifungal | 31.25 | [12] |

Anti-inflammatory Activity

Several benzofuran derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators such as nitric oxide (NO).[16][17][18][19]

Quantitative Anti-inflammatory Activity Data

The inhibitory concentration (IC50) is used to quantify the ability of a compound to inhibit the production of inflammatory mediators.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Benzofuran derivative 1 | NO Inhibition in RAW 264.7 cells | 17.31 | [16] |

| Benzofuran derivative 3 | NO Inhibition in RAW 264.7 cells | 16.5 | [16] |

| Benzofuran derivative 2 | NO Inhibition in RAW 264.7 cells | 31.5 | [16] |

| Benzofuran derivative 4 | NO Inhibition in RAW 264.7 cells | 42.8 | [16] |

| Piperazine/benzofuran hybrid 5d | NO Inhibition in RAW 264.7 cells | 52.23 | [18] |

| Celecoxib (Positive Control) | NO Inhibition in RAW 264.7 cells | 32.1 |

Neuroprotective Activity

Novel benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities.[20][21][22][23] Some derivatives have shown potent action against NMDA-induced excitotoxicity, suggesting their potential in the treatment of neurodegenerative diseases.[20][21][22][23]

Quantitative Neuroprotective Activity Data

The neuroprotective effects are assessed by measuring the viability of neuronal cells after exposure to a neurotoxin in the presence of the test compound.

| Compound/Derivative | Concentration (µM) | Neuroprotective Effect | Reference |

| Compound 1f | 30 | Comparable to memantine | [20][21][22][23] |

| Compound 1j | 100 and 300 | Marked anti-excitotoxic effects | [20][21][22] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[1][10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control. Incubate for a specified period (e.g., 48 hours).[1][10]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[1]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.[1]

-

Serial Dilution: Serially dilute the benzofuran derivatives in a liquid growth medium in a 96-well plate.[1]

-

Inoculation: Inoculate each well with the microbial suspension.[1]

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[1]

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.[17][24]

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[24]

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds and then stimulate with lipopolysaccharide (LPS) to induce NO production.[24]

-

Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. Read the absorbance at 540 nm.[24]

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.[24]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Signaling Pathways and Experimental Workflows

Caption: Workflow for evaluating anticancer activity.

Caption: General workflow for anti-inflammatory drug validation.

Caption: NF-κB signaling pathway and potential inhibition by benzofuran derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpbs.com [ijpbs.com]

- 14. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 22. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

2-Ethylbenzofuran: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran moiety is a privileged heterocyclic scaffold frequently found in biologically active natural products and synthetic compounds. Among its various substituted forms, 2-ethylbenzofuran has emerged as a valuable building block in medicinal chemistry, offering a versatile template for the design and synthesis of novel therapeutic agents across a spectrum of disease areas. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanistic insights into derivatives of the this compound core.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical first step for its elaboration into a diverse library of derivatives. A common and effective strategy involves a two-step process starting from the readily available salicylaldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Acetylbenzofuran

A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is refluxed in dry acetone (150 mL) for 13 hours. After cooling, the reaction mixture is filtered, and the solvent is removed from the filtrate under reduced pressure to yield 2-acetylbenzofuran. The crude product is then recrystallized from petroleum ether.

Step 2: Reduction of 2-Acetylbenzofuran to this compound

The reduction of the acetyl group to an ethyl group can be achieved via established methods such as the Wolff-Kishner or Clemmensen reduction.

Wolff-Kishner Reduction:

To a solution of 2-acetylbenzofuran (1.1 mmol, 1.0 equiv) and hydrazine monohydrate (20.0 equiv) in diethylene glycol monomethyl ether (DGME, 22 mL), potassium hydroxide (6.0 equiv) is added at room temperature. The mixture is heated at 110°C for 1 hour, then at 194°C for 4 hours. After cooling, the reaction is quenched with 1.0 M aqueous HCl and extracted with diethyl ether. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford this compound.

Clemmensen Reduction:

To a stirred solution of 2-acetylbenzofuran (17.2 mmol, 1.0 equiv) and zinc powder (10.0 equiv) in a 1:1 mixture of dichloromethane and methanol (180 mL), trimethylsilyl chloride (10.0 equiv) is added dropwise at 0°C. The reaction is stirred at room temperature for 2 hours. The zinc powder is removed by filtration, and the filtrate is neutralized with saturated aqueous sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are washed with water and brine, then dried over sodium sulfate. The solvent is removed under reduced pressure to yield this compound.

Pharmacological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug discovery in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of benzofuran derivatives. These compounds have been shown to exert their activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

mTOR Signaling Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth and is often dysregulated in cancer. Certain benzofuran derivatives have been identified as inhibitors of this pathway.[1][2] By targeting mTOR, these compounds can induce apoptosis and inhibit the proliferation of cancer cells. For instance, specific benzo[b]furan derivatives have shown potent efficacy against human breast cancer cell lines, such as MCF-7, with IC50 values in the nanomolar range. These compounds were found to induce G2/M phase cell cycle arrest and promote mitochondrial-mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling cascade.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K1 [label="S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\n(Cell Growth,\nProliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzofuran [label="this compound\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> fourEBP1 [label="Phosphorylates"]; S6K1 -> Protein_Synthesis [label="Promotes"]; fourEBP1 -> Protein_Synthesis [label="Inhibits\n(when unphosphorylated)"]; Benzofuran -> mTORC1 [arrowhead=tee, color="#EA4335", label="Inhibition"]; mTORC1 -> Apoptosis [arrowhead=tee, label="Inhibits"];

// Invisible edges for layout {rank=same; RTK;} {rank=same; PI3K;} {rank=same; PIP2; PIP3;} {rank=same; PDK1;} {rank=same; Akt;} {rank=same; mTORC1; Benzofuran;} {rank=same; S6K1; fourEBP1;} {rank=same; Protein_Synthesis; Apoptosis;} } .dot Caption: Inhibition of the mTOR signaling pathway by this compound derivatives.

T-Cell Receptor (TCR) Signaling Modulation: The T-cell receptor signaling pathway is fundamental to the adaptive immune response, and its modulation is a key strategy in cancer immunotherapy. Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), a critical negative regulator of TCR signaling. By inhibiting LYP, these compounds can enhance T-cell activation and promote an anti-tumor immune response.

// Nodes TCR [label="TCR", fillcolor="#F1F3F4", fontcolor="#202124"]; pMHC [label="pMHC", fillcolor="#F1F3F4", fontcolor="#202124"]; Lck [label="Lck", fillcolor="#F1F3F4", fontcolor="#202124"]; ZAP70 [label="ZAP-70", fillcolor="#F1F3F4", fontcolor="#202124"]; LAT [label="LAT", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg1 [label="PLCγ1", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(Ca2+ flux, NF-κB, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; T_Cell_Activation [label="T-Cell Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; LYP [label="LYP\n(PTPN22)", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzofuran [label="this compound\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges pMHC -> TCR [label="Binds"]; TCR -> Lck [label="Activates"]; Lck -> ZAP70 [label="Phosphorylates"]; ZAP70 -> LAT [label="Phosphorylates"]; LAT -> PLCg1 [label="Recruits"]; PLCg1 -> Downstream; Downstream -> T_Cell_Activation; LYP -> Lck [arrowhead=tee, color="#EA4335", label="Dephosphorylates\n(Inhibits)"]; Benzofuran -> LYP [arrowhead=tee, color="#EA4335", label="Inhibition"];

// Invisible edges for layout {rank=same; pMHC; TCR;} {rank=same; Lck;} {rank=same; ZAP70;} {rank=same; LAT;} {rank=same; PLCg1; LYP; Benzofuran;} {rank=same; Downstream;} {rank=same; T_Cell_Activation;} } .dot Caption: Inhibition of LYP by this compound derivatives enhances TCR signaling.

The following table summarizes the anticancer activity of various benzofuran derivatives, showcasing their potential as cytotoxic agents against a range of cancer cell lines. While specific data for this compound derivatives is still emerging, the broader data on the benzofuran class provides a strong rationale for their investigation.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bromo derivative of benzofuran | K562 (leukemia) | 5.0 | |

| Bromo derivative of benzofuran | HL-60 (leukemia) | 0.1 | |

| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (breast) | 3.01 | |

| 3-Amidobenzofuran derivative (28g) | HCT-116 (colon) | 5.20 | |

| 3-Amidobenzofuran derivative (28g) | HT-29 (colon) | 9.13 | |

| Benzofuran-chalcone derivative (33d) | A-375 (melanoma) | 4.15 | |

| Benzofuran-chalcone derivative (33d) | MCF-7 (breast) | 3.22 | |

| Benzofuran-chalcone derivative (33d) | A-549 (lung) | 2.74 | |

| Benzofuran-chalcone derivative (33d) | HT-29 (colon) | 7.29 | |

| Benzofuran-chalcone derivative (33d) | H-460 (lung) | 3.81 | |

| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (colon) | 0.87 | |

| Benzofuran-2-carboxamide derivative (50g) | HeLa (cervical) | 0.73 | |

| Benzofuran-2-carboxamide derivative (50g) | HepG2 (liver) | 5.74 | |

| Benzofuran-2-carboxamide derivative (50g) | A549 (lung) | 0.57 | |

| Benzo[b]furan derivative (26) | MCF-7 (breast) | 0.057 | |

| Benzo[b]furan derivative (36) | MCF-7 (breast) | 0.051 | |

| Fluorinated benzofuran derivative (1) | HCT116 (colon) | 19.5 | |

| Fluorinated benzofuran derivative (2) | HCT116 (colon) | 24.8 |

Anti-inflammatory Activity

Benzofuran derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of benzofuran derivatives can be evaluated by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. Cells are seeded in 96-well plates and incubated with the test compounds for a specified period before stimulation with LPS. The concentration of nitrite, a stable product of NO, in the culture medium is then quantified using the Griess reagent. The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is then calculated.

The following table presents the anti-inflammatory activity of selected benzofuran derivatives.

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Benzofuran derivative 1 | NO production | 17.31 | [1] |

| Benzofuran derivative 3 | NO production | 16.5 | [1] |

| Benzofuran derivative 2 | NO production | 31.5 | [1] |

| Benzofuran derivative 4 | NO production | 42.8 | [1] |

| Fluorinated benzofuran derivative 2 | PGE2 production | 1.92 | |

| Fluorinated benzofuran derivative 3 | PGE2 production | 1.48 | |

| Fluorinated benzofuran derivative 2 | IL-6 production | 1.23 | |

| Fluorinated benzofuran derivative 3 | IL-6 production | 9.04 | |

| Fluorinated benzofuran derivative 2 | CCL2 production | 1.5 | |

| Fluorinated benzofuran derivative 3 | CCL2 production | 19.3 | |

| Fluorinated benzofuran derivative 2 | NO production | 2.4 | |

| Fluorinated benzofuran derivative 3 | NO production | 5.2 |

Antimicrobial Activity

The benzofuran scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of benzofuran derivatives against various microbial strains can be determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following table summarizes the antimicrobial activity of some benzofuran derivatives.

Table 3: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [1] |

| Benzofuran derivative 1 | Escherichia coli | 25 | [1] |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [1] |

| Benzofuran derivative 2 | Staphylococcus aureus | 25 | [1] |

| Benzofuran derivative 5 | Penicillium italicum | 12.5 | [1] |

| Benzofuran derivative 6 | Penicillium italicum | 12.5 | [1] |

| Benzofuran derivative 5 | Colletotrichum musae | 12.5 | [1] |

| Benzofuran derivative 6 | Colletotrichum musae | 12.5-25 | [1] |

Conclusion

The this compound core represents a highly versatile and promising scaffold for the development of new therapeutic agents. Its amenability to synthetic modification allows for the generation of diverse chemical libraries with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The demonstrated ability of benzofuran derivatives to modulate key signaling pathways such as the mTOR and TCR pathways underscores their potential for targeted therapies. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel and potent drug candidates for a range of human diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in this exciting area of medicinal chemistry.

References

The Natural Occurrence of 2-Ethylbenzofuran Analogs: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of 2-ethylbenzofuran analogs and related benzofuran derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the isolation, quantitative analysis, and biological activities of this significant class of natural products. The guide details experimental protocols for their extraction and characterization and visualizes the key signaling pathways they modulate, offering a critical resource for advancing research and development in this field.

Introduction to Benzofuran Analogs

Benzofuran derivatives are a widespread class of heterocyclic organic compounds found extensively in nature.[1][2][3] Their core structure, consisting of a fused benzene and furan ring, serves as a scaffold for a diverse array of natural products with significant biological activities.[2][3] These compounds have been isolated from a variety of natural sources, including higher plants, fungi, and marine organisms.[1][2] The broad spectrum of pharmacological properties associated with benzofuran analogs, such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, has made them a focal point of natural product chemistry and drug discovery.[1][2] This guide will focus on naturally occurring analogs of this compound, with a particular emphasis on tremetone, a well-studied 2-acetyl-2,3-dihydrobenzofuran derivative.

Natural Sources of 2-Substituted Benzofuran Analogs

While simple this compound is primarily a synthetic compound, a variety of structurally related 2-substituted benzofuran analogs are found in nature. These are predominantly present in the plant kingdom, particularly within the Asteraceae family.

Plant Sources

The most notable natural sources of 2-substituted benzofuran analogs are plants from the genera Ageratina, Isocoma, and Eupatorium.

-

Ageratina altissima (White Snakeroot): This plant is a primary source of tremetone , a toxic 2-acetyl-2,3-dihydrobenzofuran derivative.[4][5][6] Ingestion of this plant by livestock can lead to a condition known as "trembles," and consumption of contaminated milk by humans can cause "milk sickness."[6]

-

Isocoma pluriflora (Rayless Goldenrod): Similar to white snakeroot, this plant also contains significant quantities of tremetone and related benzofuran ketones.[4]

-

Eupatorium adenophorum (Crofton Weed): This plant is known to produce various benzofuran derivatives.[2][7] One of the active principles isolated from this plant is 9-oxo-10,11-dehydroagerophorone, a compound responsible for hepatotoxicity in mice.[7]

Other plant families, such as Fabaceae and Moraceae, are also known to produce benzofuran derivatives, although the presence of 2-ethyl or 2-acetyl analogs is less commonly reported.[8]

Quantitative Analysis of 2-Substituted Benzofuran Analogs

The concentration of benzofuran analogs in natural sources can vary significantly depending on the plant species, geographical location, and environmental conditions.[4] High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of these compounds.[4][6]

Table 1: Concentration of Tremetone and Related Benzofuran Ketones in Ageratina altissima and Isocoma pluriflora

| Compound | Plant Source | Concentration Range (mg/g of dried plant material) | Reference |

| Tremetone | Ageratina altissima | 0.1 - 1.8 | [4] |

| Dehydrotremetone | Ageratina altissima | 0.05 - 1.2 | [4] |

| 3-Oxyangeloyl-tremetone | Ageratina altissima | Not consistently detected | [4] |

| Tremetone | Isocoma pluriflora | 0.2 - 2.5 | [4] |

| Dehydrotremetone | Isocoma pluriflora | 0.1 - 1.5 | [4] |

| 3-Oxyangeloyl-tremetone | Isocoma pluriflora | 0.1 - 0.8 | [4] |

Experimental Protocols

The isolation and characterization of 2-substituted benzofuran analogs from natural sources involve a series of well-defined steps, including extraction, chromatographic separation, and spectroscopic analysis.

General Workflow for Isolation and Characterization

Detailed Protocol for the Isolation of Tremetone from Ageratina altissima

This protocol is adapted from methodologies described for the isolation of benzofuran ketones from Ageratina altissima.[5][6][9]

1. Plant Material Preparation:

-

Air-dry the collected Ageratina altissima plant material (leaves and stems) at room temperature.

-

Grind the dried plant material into a fine powder.

2. Extraction:

-

Extract the powdered plant material with hexane or a mixture of dichloromethane and methanol (1:1) at room temperature for 48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude lipophilic extract.

3. Chromatographic Separation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a hexane-ethyl acetate mobile phase and visualization under UV light.

4. Purification:

-

Combine fractions containing tremetone (identified by comparison with a standard or by spectroscopic analysis).

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.

5. Structure Elucidation:

-

Confirm the structure of the isolated tremetone using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Biological Activities and Signaling Pathways

Benzofuran derivatives exhibit a wide range of biological activities, and their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

Several benzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[10] These pathways are crucial regulators of the inflammatory response.

Anticancer Activity: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Certain benzofuran derivatives have shown promise as anticancer agents by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2.[2][11] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Conclusion

Naturally occurring 2-substituted benzofuran analogs, exemplified by tremetone, represent a valuable class of compounds with diverse and potent biological activities. This guide has provided an in-depth overview of their natural sources, methods for their quantitative analysis and isolation, and their mechanisms of action involving key cellular signaling pathways. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these fascinating molecules.

References

- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of a gas chromatography-mass spectrometry technique to diagnose white snakeroot (Ageratina altissima) poisoning in a cow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tremetone and structurally related compounds in white snakeroot ( Ageratina altissima ): a plant associated with trembles and milk sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of a compound from Eupatorium adenophorum (Spreng.) [Ageratina adenophora (Spreng.)] causing hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation of the major component in white snakeroot that is toxic after microsomal activation: possible explanation of sporadic toxicity of white snakeroot plants and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation and Characterization of 2-Ethylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzofuran is a heterocyclic aromatic compound with applications in the pharmaceutical, fragrance, and agrochemical industries.[1][2] Its benzofuran core structure, substituted with an ethyl group at the 2-position, makes it a valuable intermediate in the synthesis of more complex molecules.[1][2] A thorough understanding of its structure and spectroscopic properties is essential for its effective utilization in research and development. This guide provides a detailed overview of the structural elucidation and characterization of this compound, including experimental protocols, data interpretation, and visualization of the analytical workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| CAS Number | 3131-63-3 | [1] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 217-218 °C (at 742 Torr) | ChemBK |

| Density | 1.050 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Refractive Index | 1.574 | ChemBK |

Structural Elucidation Workflow

The structural elucidation of an organic compound like this compound is a systematic process that typically involves synthesis followed by a suite of spectroscopic analyses to confirm its molecular structure. The logical workflow for this process is depicted in the following diagram.

Caption: A flowchart illustrating the general process for the synthesis and structural confirmation of this compound.

Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques. The data obtained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary information to build a complete picture of the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which can provide clues about its structure.

Experimental Protocol:

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI).

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

Data Interpretation:

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 146, which corresponds to its molecular weight.[3] A prominent fragment ion is observed at m/z 131.[1] This is consistent with the loss of a methyl group (•CH₃) from the ethyl side chain, a common fragmentation pathway for alkyl-substituted aromatic compounds.

Table 2: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Relative Intensity |

| 146 | [C₁₀H₁₀O]⁺ (Molecular Ion) | High |

| 131 | [M - CH₃]⁺ | High |

The fragmentation process can be visualized as follows:

Caption: The primary fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol:

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: A thin film of neat liquid this compound is placed between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

Data Interpretation:

The IR spectrum of this compound displays characteristic absorption bands for the aromatic ring, the ether linkage, and the alkyl substituent.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2970, ~2870 | C-H stretch | Ethyl group (CH₃, CH₂) |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O-C stretch | Aryl-alkyl ether |

| ~750 | C-H bend (out-of-plane) | ortho-disubstituted benzene |

The presence of aromatic C-H stretches above 3000 cm⁻¹ and alkyl C-H stretches below 3000 cm⁻¹ is a key diagnostic feature. The strong absorption around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage within the benzofuran ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol:

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

Experiments: ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments like COSY and HSQC for unambiguous assignments.

¹H NMR Data Interpretation:

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Table 4: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.10 | Multiplet | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |

| 6.40 | Singlet | 1H | Furan proton (H-3) |

| 2.80 | Quartet | 2H | Methylene protons (-CH₂-) |

| 1.30 | Triplet | 3H | Methyl protons (-CH₃) |

The aromatic protons appear as a complex multiplet in the downfield region.[3] The proton on the furan ring (H-3) is expected to be a singlet. The ethyl group protons exhibit a characteristic quartet for the methylene group (adjacent to a methyl group) and a triplet for the methyl group (adjacent to a methylene group).[3]

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 5: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (quaternary) |

| ~155 | C-7a (quaternary) |

| ~129 | C-3a (quaternary) |

| 124 - 120 | Aromatic CH carbons |

| ~111 | Aromatic CH carbon |

| ~102 | C-3 (furan CH) |

| ~22 | Methylene carbon (-CH₂) |

| ~12 | Methyl carbon (-CH₃) |

The spectrum will show ten distinct carbon signals. The quaternary carbons of the benzofuran ring system will appear in the downfield region, while the aliphatic carbons of the ethyl group will be found in the upfield region.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each technique provides crucial pieces of information that, when combined, allow for the unambiguous confirmation of its molecular structure. The detailed experimental protocols and interpreted spectral data presented in this guide serve as a comprehensive resource for researchers working with this important chemical intermediate.

References

The Dawn of a Heterocycle: A Technical History of Benzofuran Discovery and Synthesis

A comprehensive guide for researchers, scientists, and drug development professionals on the origins of benzofuran compounds, from their initial synthesis in the 19th century to the isolation and characterization of the first natural benzofurans.

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a core scaffold in a vast array of natural products and synthetic molecules of significant biological and pharmaceutical importance. The unique structural and electronic properties of the benzofuran nucleus have made it a privileged motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. This technical guide delves into the seminal discoveries and foundational synthetic methodologies that marked the inception of benzofuran chemistry, providing a historical context and detailed experimental frameworks for the modern researcher.

The Genesis of a Scaffold: The First Synthesis of Benzofuran

The history of benzofuran synthesis begins in 1870 with the pioneering work of English chemist William Henry Perkin. While investigating the chemistry of coumarins, Perkin discovered that heating 3-halocoumarins with an alkali resulted in a ring contraction to form a new class of compounds: benzofurans. This reaction, now famously known as the Perkin rearrangement, was the first recorded synthesis of the benzofuran ring system and laid the groundwork for future explorations into this novel heterocyclic family.[1]

The Perkin Rearrangement: A Foundational Discovery

The Perkin rearrangement involves the base-catalyzed transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid. The reaction proceeds through an initial ring fission of the coumarin lactone by the hydroxide ion, followed by an intramolecular nucleophilic substitution where the newly formed phenoxide attacks the vinyl halide, leading to the formation of the furan ring.

A general representation of this historic reaction is the conversion of 3-bromocoumarin to benzofuran-2-carboxylic acid. While Perkin's original 1870 publication is a landmark, detailed experimental protocols from the late 19th and early 20th centuries provide a clearer picture of the practical execution of this synthesis.

Early 20th Century Protocol for the Perkin Rearrangement of 3-Bromocoumarin:

A solution of 3-bromocoumarin (1 part by weight) in a 10% aqueous solution of potassium hydroxide (10 parts by weight) was heated under reflux for 2-3 hours. During this time, the solid 3-bromocoumarin would dissolve, and the solution would typically darken. After cooling, the reaction mixture was acidified with concentrated hydrochloric acid until no further precipitation was observed. The resulting crude benzofuran-2-carboxylic acid was collected by filtration, washed with cold water, and then purified by recrystallization from ethanol or hot water.

| Reactant | Reagent | Conditions | Product | Yield (%) | Melting Point (°C) |

| 3-Bromocoumarin | 10% aq. KOH | Reflux, 2-3 h | Benzofuran-2-carboxylic acid | ~70-80 | 215-217 |

Note: Yields and melting points are representative values from early 20th-century literature and may vary based on the purity of reactants and specific experimental conditions.

Early Synthetic Developments: Expanding the Benzofuran Chemist's Toolkit

Following Perkin's initial discovery, the late 19th and early 20th centuries saw the development of new synthetic routes to the benzofuran core, expanding the range of accessible derivatives. Two notable methods from this era are the von Kostanecki acylation and the Rap-Stoermer reaction.

The von Kostanecki Acylation

The von Kostanecki acylation, developed by Polish chemist Stanisław Kostanecki, is a method for the synthesis of chromones and, in some variations, can lead to the formation of benzofuran derivatives. The reaction typically involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt. While primarily used for chromone synthesis, under certain conditions and with specific substrates, benzofuran formation can occur as a side reaction or, in some cases, the main pathway.

The Rap-Stoermer Reaction

The Rap-Stoermer reaction provides a direct route to 2-acylbenzofurans. This condensation reaction involves the treatment of a salicylaldehyde with an α-haloketone in the presence of a base, typically potassium carbonate or a tertiary amine like triethylamine. The reaction proceeds via an initial O-alkylation of the salicylaldehyde with the α-haloketone, followed by an intramolecular aldol-type condensation to form the benzofuran ring.

Typical Protocol for the Rap-Stoermer Reaction:

A mixture of salicylaldehyde (1 equivalent), an α-haloketone (e.g., phenacyl bromide, 1 equivalent), and anhydrous potassium carbonate (2 equivalents) in a suitable solvent such as acetone or ethanol was heated at reflux for several hours. The reaction progress was monitored by the disappearance of the starting materials. After completion, the inorganic salts were filtered off, and the solvent was removed under reduced pressure. The resulting crude product was then purified by recrystallization or distillation.

| Salicylaldehyde | α-Haloketone | Base | Solvent | Product |

| Salicylaldehyde | Phenacyl bromide | K₂CO₃ | Acetone | 2-Benzoylbenzofuran |

| 5-Bromosalicylaldehyde | Chloroacetone | K₂CO₃ | Ethanol | 2-Acetyl-5-bromobenzofuran |

Nature's Benzofurans: The First Isolation from a Natural Source

The first well-characterized benzofuran to be isolated from a natural source was Euparin . This compound was obtained from the plant Eupatorium purpureum, commonly known as purple Joe-Pye weed. The isolation and structural elucidation of Euparin in the early 20th century marked a significant milestone, demonstrating that the benzofuran scaffold was not just a synthetic curiosity but also a component of nature's chemical arsenal.

Isolation and Characterization of Euparin

The isolation of Euparin typically involved the extraction of the dried plant material with a nonpolar solvent, followed by a series of purification steps, including column chromatography. The structure of Euparin was elucidated through classical chemical degradation methods and later confirmed by spectroscopic techniques.

General Protocol for the Isolation of Euparin:

Dried and powdered aerial parts of Eupatorium purpureum were exhaustively extracted with petroleum ether or a similar nonpolar solvent. The resulting crude extract was concentrated under reduced pressure to yield a viscous residue. This residue was then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions were monitored by thin-layer chromatography, and those containing Euparin were combined and further purified by recrystallization from a suitable solvent system, such as methanol-water, to yield pure, crystalline Euparin.

| Natural Source | Extraction Solvent | Purification Method | Isolated Compound |

| Eupatorium purpureum | Petroleum ether | Column chromatography, Recrystallization | Euparin |

Biological Significance of an Early Natural Benzofuran: The Antiviral Activity of Euparin

Early investigations into the biological properties of natural benzofurans revealed that Euparin possesses notable antiviral activity, particularly against poliovirus.[2] This discovery was a precursor to the extensive research that would later uncover the diverse pharmacological potential of the benzofuran class of compounds.

Mechanism of Antiviral Action